molecular formula C20H11Cl2F3N2O B2668638 2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile CAS No. 339020-11-0

2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile

Cat. No.: B2668638
CAS No.: 339020-11-0
M. Wt: 423.22
InChI Key: ULGIPTXZSCXAEE-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyridine ring: This can be achieved through the reaction of appropriate starting materials under conditions that favor the formation of the pyridine ring.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling reactions: The pyridine derivative is then coupled with a chlorinated benzene derivative through a nucleophilic aromatic substitution reaction.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group and pyridine ring are key structural features that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N2O/c21-16-2-1-3-19(15(16)10-26)28-14-6-4-12(5-7-14)8-18-17(22)9-13(11-27-18)20(23,24)25/h1-7,9,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGIPTXZSCXAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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